

Spectroscopic Profile of 5-Bromo-2-chloronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-chloronicotinic acid** (CAS No: 29241-65-4), a key intermediate in pharmaceutical synthesis. This document presents available quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5-Bromo-2-chloronicotinic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Solvent
8.66	d	2.5	1H	H-6	acetone-d6
8.43	d	2.5	1H	H-4	acetone-d6

Source: ChemicalBook[1]

Table 2: ^{13}C NMR Spectroscopic Data

Specific experimental ^{13}C NMR data for **5-Bromo-2-chloronicotinic acid** is not readily available in the public domain at the time of this publication. Data for structurally similar compounds can be used for predictive purposes but must be treated with caution.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Description of Absorption
3000 - 2500	O-H stretch (broad, characteristic of carboxylic acids)
~1700	C=O stretch (carbonyl of the carboxylic acid)
1600 - 1450	C=C and C=N stretching vibrations (aromatic ring)
~1300	C-O stretch
Below 1000	C-Cl and C-Br stretches, and aromatic C-H bending

Note: This is a predicted IR absorption profile based on the functional groups present in the molecule. Specific experimental data is not readily available.

Table 4: Mass Spectrometry Data

m/z	Ion	Method
236.2	$[\text{M}+\text{H}]^+$	Electrospray Ionization (ESI)

Calculated monoisotopic mass: 234.90357 Da^[2]. The measured value corresponds to the protonated molecule, accounting for isotopic distribution.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromo-2-chloronicotinic acid** in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration ($\delta = 0.00$ ppm).
- **Data Acquisition:**
 - Transfer the solution to a clean 5 mm NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.
 - For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to single peaks for each unique carbon atom.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid **5-Bromo-2-chloronicotinic acid** directly onto the ATR crystal.
- **Data Acquisition:**
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the background spectrum of the empty ATR accessory.
 - Record the sample spectrum. A typical acquisition would involve scanning over the mid-IR range (e.g., 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

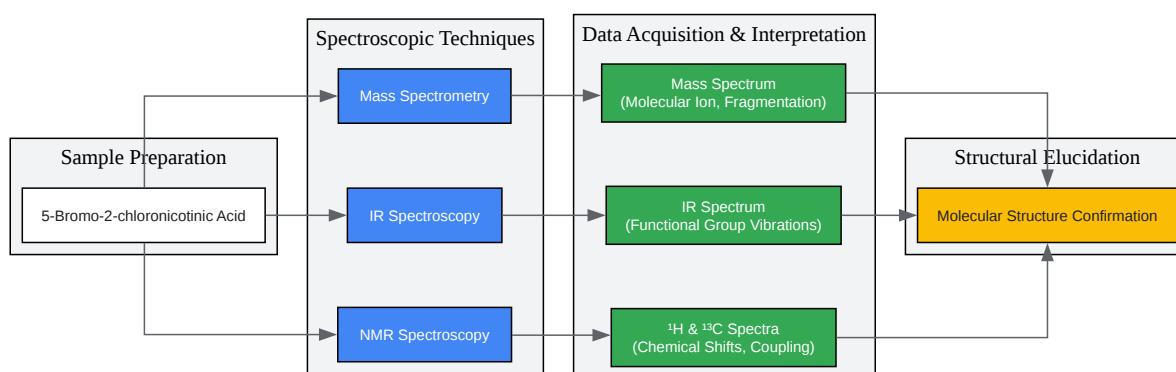
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of **5-Bromo-2-chloronicotinic acid** in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source at a constant flow rate.
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, $[\text{M}+\text{H}]^+$).
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Bromo-2-chloronicotinic acid**.



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Caption: Logical workflow for the spectroscopic analysis of **5-Bromo-2-chloronicotinic acid**.

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References

- 1. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 2. 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

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